molecular formula C9H18ClNO4S B589619 Methyl 7-Chloro-7-deoxy-1-thiolincosaminide CAS No. 22965-79-3

Methyl 7-Chloro-7-deoxy-1-thiolincosaminide

Cat. No.: B589619
CAS No.: 22965-79-3
M. Wt: 271.756
InChI Key: TVVQUVMUAMNLLX-WCFBUKAXSA-N
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Description

The compound Methyl 7-Chloro-7-deoxy-1-thiolincosaminide is a complex organic molecule characterized by multiple chiral centers and functional groups

Scientific Research Applications

Methyl 7-Chloro-7-deoxy-1-thiolincosaminide: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-Chloro-7-deoxy-1-thiolincosaminide typically involves multi-step organic synthesis. The process begins with the preparation of the oxane ring, followed by the introduction of the amino and chloropropyl groups. The methylsulfanyl group is then added under specific reaction conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines and large-scale reactors to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often involving the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-Chloro-7-deoxy-1-thiolincosaminide: undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The amino group can be reduced to form different amine derivatives.

    Substitution: The chloropropyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) are used under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, various amine derivatives, and substituted oxane derivatives.

Mechanism of Action

The mechanism by which Methyl 7-Chloro-7-deoxy-1-thiolincosaminide exerts its effects involves interactions with specific molecular targets. The amino and chloropropyl groups are key functional groups that interact with enzymes and receptors, modulating their activity. The methylsulfanyl group may also play a role in the compound’s bioactivity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S,5R,6R)-2-[(1S,2S)-1-amino-2-hydroxypropyl]-6-(methylsulfanyl)oxane-3,4,5-triol
  • (2R,3R,4S,5R,6R)-2-[(1S,2S)-1-amino-2-bromopropyl]-6-(methylsulfanyl)oxane-3,4,5-triol

Uniqueness

The presence of the chloropropyl group in Methyl 7-Chloro-7-deoxy-1-thiolincosaminide distinguishes it from similar compounds, potentially offering unique reactivity and biological activity

Properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(1S,2S)-1-amino-2-chloropropyl]-6-methylsulfanyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18ClNO4S/c1-3(10)4(11)8-6(13)5(12)7(14)9(15-8)16-2/h3-9,12-14H,11H2,1-2H3/t3-,4+,5-,6+,7+,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVQUVMUAMNLLX-WCFBUKAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1C(C(C(C(O1)SC)O)O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)SC)O)O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704848
Record name (2R,3R,4S,5R,6R)-2-[(1S,2S)-1-amino-2-chloropropyl]-6-methylsulfanyloxane-3,4,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22965-79-3
Record name (2R,3R,4S,5R,6R)-2-[(1S,2S)-1-amino-2-chloropropyl]-6-methylsulfanyloxane-3,4,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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